molecular formula C14H21N B13322487 Cyclobutyl(4-isopropylphenyl)methanamine CAS No. 1153766-91-6

Cyclobutyl(4-isopropylphenyl)methanamine

Cat. No.: B13322487
CAS No.: 1153766-91-6
M. Wt: 203.32 g/mol
InChI Key: REQODYUBEIEGEP-UHFFFAOYSA-N
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Description

Cyclobutyl(4-isopropylphenyl)methanamine is an organic compound with the chemical formula C14H22ClN. It is a derivative of methanamine, featuring a cyclobutyl group and an isopropylphenyl group. This compound is often used in pharmaceutical research and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl(4-isopropylphenyl)methanamine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and sourcing for this compound .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4-isopropylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(4-isopropylphenyl)methanone, while reduction may produce cyclobutyl(4-isopropylphenyl)methanol.

Scientific Research Applications

Cyclobutyl(4-isopropylphenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Cyclobutyl(4-isopropylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Cyclobutyl(4-isopropylphenyl)methanamine include:

  • Cyclobutyl(4-methylphenyl)methanamine
  • Cyclobutyl(4-ethylphenyl)methanamine
  • Cyclobutyl(4-propylphenyl)methanamine

Uniqueness

This compound is unique due to its specific structural features, such as the cyclobutyl group and the isopropylphenyl group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

CAS No.

1153766-91-6

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

cyclobutyl-(4-propan-2-ylphenyl)methanamine

InChI

InChI=1S/C14H21N/c1-10(2)11-6-8-13(9-7-11)14(15)12-4-3-5-12/h6-10,12,14H,3-5,15H2,1-2H3

InChI Key

REQODYUBEIEGEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2CCC2)N

Origin of Product

United States

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